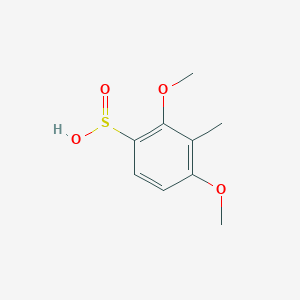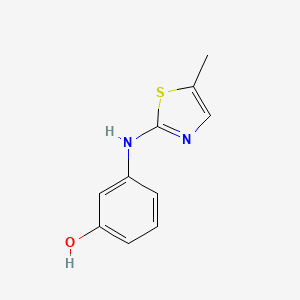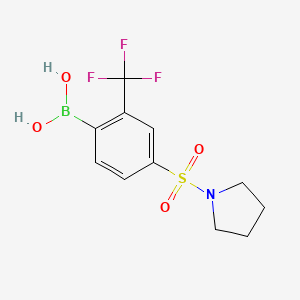
4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid is a boronic acid derivative with the molecular formula C11H13BF3NO4S and a molecular weight of 323.1 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a pyrrolidinosulfonyl group, and a boronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinosulfonyl Intermediate: The synthesis begins with the reaction of a suitable aromatic compound with pyrrolidine and a sulfonyl chloride to form the pyrrolidinosulfonyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under appropriate reaction conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Biaryl or vinyl-aryl compounds.
科学研究应用
4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid is primarily related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various applications:
Molecular Targets: The compound can target biomolecules containing diol groups, such as sugars and nucleotides.
Pathways Involved: The reversible covalent bonding with diols can modulate biological pathways involving these biomolecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the trifluoromethyl and pyrrolidinosulfonyl groups.
4-Trifluoromethylphenylboronic Acid: Similar structure but lacks the pyrrolidinosulfonyl group.
4-Pyrrolidinosulfonylphenylboronic Acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid is unique due to the presence of both the trifluoromethyl and pyrrolidinosulfonyl groups, which enhance its reactivity and potential applications. The trifluoromethyl group increases the compound’s lipophilicity and stability, while the pyrrolidinosulfonyl group provides additional sites for chemical modification and interaction with biological targets.
属性
IUPAC Name |
[4-pyrrolidin-1-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO4S/c13-11(14,15)9-7-8(3-4-10(9)12(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHPNPSSQRPDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
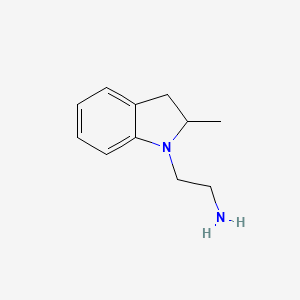
![1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE](/img/structure/B2965209.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide](/img/structure/B2965211.png)
![{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2965214.png)
![2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2965215.png)
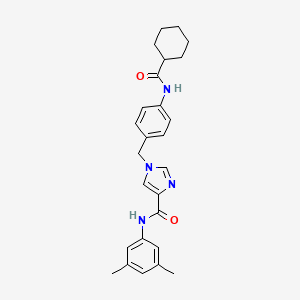
![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime](/img/structure/B2965217.png)
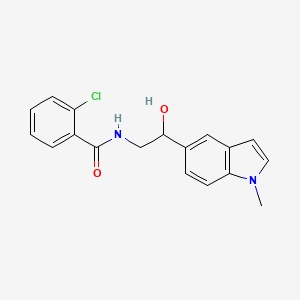

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/new.no-structure.jpg)
![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)
![2-(thiophene-2-sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)
